Hexachloroquinoxaline

Description

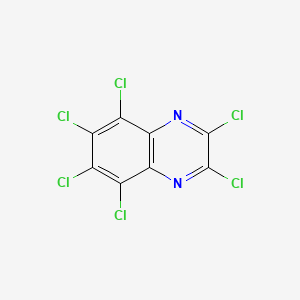

Structure

2D Structure

3D Structure

Properties

CAS No. |

2958-88-5 |

|---|---|

Molecular Formula |

C8Cl6N2 |

Molecular Weight |

336.8 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexachloroquinoxaline |

InChI |

InChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |

InChI Key |

ATEQFBLOHPRUHO-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Methodological Advancements in Hexachloroquinoxaline Synthesis

Foundational Synthetic Routes to Hexachloroquinoxaline

Historical Preparations from Perchlorinated Precursors

Early synthetic approaches to this compound often involved the challenge of constructing the heterocyclic ring from an already perchlorinated precursor. One of the initial, small-scale syntheses of this compound was achieved starting from tetrachloro-o-phenylenediamine. core.ac.uk This method, while demonstrating the feasibility of forming the quinoxaline (B1680401) ring system from a perchlorinated starting material, was hampered by low yields. core.ac.uk The direct chlorination of quinoxaline or its derivatives to achieve full chlorination to this compound has also been explored, though this often presents challenges in achieving complete substitution without side reactions.

Another historical approach involved the hydrolysis of this compound to produce tetrachloro-1,4-dihydro-2,3-quinoxalinedione. dss.go.th While not a direct synthesis of the target compound, this reaction highlights the reactivity of this compound and provides insight into the stability of its perchlorinated structure.

Challenges in Reaction Efficiency and Yield Optimization

The primary obstacles in the early syntheses of this compound were centered around poor reaction efficiency and low product yields. core.ac.uk The use of harsh reaction conditions, such as high temperatures and pressures, was often necessary to drive the reactions to completion, leading to the formation of undesirable byproducts and decomposition of the starting materials or the product itself. For instance, the preparation from tetrachloro-o-phenylenediamine suffered from a low yield, making it impractical for large-scale production. core.ac.uk

Contemporary Large-Scale Synthetic Approaches for this compound

Multi-Stage Reaction Pathways from ortho-Phenylenediamine

To overcome the limitations of historical methods, more practical and efficient large-scale syntheses have been developed, most notably starting from the readily available and inexpensive o-phenylenediamine (B120857). core.ac.uksmolecule.com This multi-step approach has become a cornerstone for the industrial production of this compound and its derivatives.

The typical synthetic sequence involves the following key transformations:

Condensation: The initial step involves the condensation reaction of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or oxalic acid, to form the fundamental quinoxaline ring structure. google.comresearchgate.netresearchgate.net This reaction is often catalyzed by an acid.

Chlorination: The resulting quinoxaline-2,3-dione or a related intermediate is then subjected to extensive chlorination. This is a critical step that can be achieved using various chlorinating agents. A common method involves the use of phosphorus pentachloride (PCl₅) and/or phosphorus oxychloride (POCl₃) under high temperature and pressure in an autoclave. core.ac.uk This aggressive chlorination leads to the substitution of all available hydrogen atoms on both the benzene (B151609) and pyrazine (B50134) rings, ultimately yielding this compound.

Heterocyclic Ring Formation Strategies for Perhalodiazines

The synthesis of perhalogenated diazines, a class of compounds that includes this compound, often relies on specific strategies for forming the heterocyclic ring. One common approach is the cyclization of appropriately substituted precursors. For instance, the synthesis of tetrachloropyrazine was developed from pyrazine-2,3-dicarboxylic acid, which itself can be obtained from o-phenylenediamine. core.ac.uk

Another important strategy involves the halogen-exchange (Halex) reaction, where a perchloro-heteroaromatic system is reacted with a fluoride (B91410) source, such as potassium fluoride, to produce the corresponding perfluoroheteroaromatic derivative. researchgate.netcore.ac.ukd-nb.info While this method is primarily used for fluorination, it underscores the importance of perchlorinated heterocycles like this compound as versatile intermediates for accessing a wider range of perhalogenated systems. researchgate.netd-nb.info

The formation of other perhalogenated nitrogen heterocycles, such as trichloro-1,2,3-triazine and hexachloroquinazoline, also provides insights into the general strategies employed. core.ac.uk These syntheses often involve the chlorination of pre-formed heterocyclic rings using reagents like phosphorus pentachloride. core.ac.uk The development of these methods has been crucial for expanding the library of perhalogenated heterocyclic compounds available for various applications in materials science and medicinal chemistry.

Reaction Mechanisms and Transformative Chemistry of Hexachloroquinoxaline

Derivatization to Hexafluoroquinoxaline

The conversion of hexachloroquinoxaline to hexafluoroquinoxaline represents a significant transformation, replacing all chlorine atoms with fluorine. This is typically achieved through halogen exchange (Halex) reactions.

Halogen Exchange Reactions with Fluorinating Agents (e.g., Potassium Fluoride)

The halogen exchange (Halex) process is a cornerstone of industrial organofluorine chemistry, employed to convert aryl chlorides into aryl fluorides. This reaction is particularly effective for polychlorinated aromatic systems like this compound. The primary fluorinating agent for this transformation is potassium fluoride (B91410) (KF). researchgate.netyellowriverchem.com

The reaction's efficacy is highly dependent on several factors. Anhydrous conditions are crucial, as the presence of water can reduce the reactivity of the fluoride anion. yellowriverchem.com The choice of solvent is also critical; high-boiling polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred because they can partially solubilize the potassium fluoride and facilitate the substitution. researchgate.net To enhance the reactivity and solubility of KF, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, are often employed. researchgate.netox.ac.uk These catalysts form complexes with the potassium ion, making the fluoride anion more 'naked' and thus more nucleophilic.

| Parameter | Typical Conditions | Rationale |

| Fluorinating Agent | Potassium Fluoride (KF) yellowriverchem.com | Cost-effective and readily available source of fluoride ions. |

| Solvent | Sulfolane, DMF, DMSO researchgate.net | High-boiling polar aprotic solvents to facilitate the reaction. |

| Catalyst | Phase-Transfer Catalysts (e.g., quaternary ammonium salts) ox.ac.uk | Increases solubility and nucleophilicity of KF. |

| Temperature | 200-250°C researchgate.net | To provide sufficient energy for the substitution reaction. |

| Conditions | Anhydrous | To prevent deactivation of the fluoride anion. |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoxalines

The quinoxaline (B1680401) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, especially when further activated by electron-withdrawing halogen substituents. The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselective Investigations of Nucleophilic Attack on Quinoxaline Core

In polyhalogenated quinoxalines, the site of the initial nucleophilic attack is governed by regioselectivity. The nitrogen atoms in the quinoxaline ring exert a strong electron-withdrawing effect, primarily influencing the ortho and para positions. For this compound, the chlorine atoms at the C2 and C3 positions (adjacent to the nitrogen atoms) are the most activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic addition at these positions can be effectively delocalized onto the electronegative nitrogen atoms through resonance.

Studies on analogous systems like 2,4-dichloroquinazoline (B46505) have shown that the C4 position (analogous to C2/C3 in quinoxaline) is more susceptible to nucleophilic attack than other positions due to greater stabilization of the intermediate. nih.gov Similar principles apply to this compound, where the initial substitution is expected to occur preferentially at the C2 or C3 positions. Subsequent substitutions will be influenced by the electronic effects of the newly introduced group.

| Factor | Influence on Nucleophilic Attack |

| Ring Nitrogens | Strongly activate ortho and para positions (C2, C3, C5, C8) by stabilizing the anionic intermediate. |

| Halogen Substituents | Act as both leaving groups and electron-withdrawing activators. |

| Nucleophile | The nature of the nucleophile can influence reaction rate and, in some cases, selectivity. |

| Reaction Conditions | Temperature and solvent can affect the selectivity of substitution, especially in subsequent reaction steps. |

Amine-Mediated Substitutions: Hydrazine (B178648) and Related Nucleophiles

Nitrogen nucleophiles, particularly amines and hydrazine, readily react with halogenated quinoxalines. Hydrazine, being a potent nucleophile, can displace one or more chlorine atoms on the this compound ring. The reaction typically proceeds by nucleophilic attack of the hydrazine on an activated carbon atom (e.g., C2), leading to the formation of a hydrazinyl-substituted quinoxaline and the elimination of a chloride ion. nih.gov

The reaction conditions can be controlled to favor either monosubstitution or polysubstitution. For instance, using a stoichiometric amount of hydrazine at moderate temperatures would likely yield a mixture of mono-hydrazinyl-pentachloroquinoxalines. Employing an excess of the nucleophile and more forcing conditions can lead to the replacement of multiple chlorine atoms.

Oxygen-Nucleophile Reactions: Hydroxide (B78521) and Alkoxide Pathways

Hydroxide (OH⁻) and alkoxide (RO⁻) ions are strong oxygen-based nucleophiles that can participate in SNAr reactions with this compound.

Hydroxide Reaction : The reaction with hydroxide ions, typically from sources like sodium hydroxide or potassium hydroxide, leads to the substitution of chlorine atoms with hydroxyl groups. This results in the formation of chlorinated quinoxalinol derivatives. The initial product is the salt (a quinolinolate), which is then protonated upon acidic workup to yield the final hydroxylated compound. saskoer.ca

Alkoxide Reaction : Alkoxides (e.g., sodium methoxide (B1231860), CH₃ONa, or sodium ethoxide, CH₃CH₂ONa) react in a similar fashion to yield alkoxy-substituted quinoxalines (ethers). pressbooks.publibretexts.org This reaction, a variation of the Williamson ether synthesis applied to an aromatic substrate, is a versatile method for introducing ether functionalities onto the quinoxaline core. masterorganicchemistry.com The choice of the alkoxide determines the nature of the alkoxy group introduced.

Formation of Poly-Substituted Alkoxy Quinoxaline Derivatives

The synthesis of poly-substituted alkoxy quinoxaline derivatives can be achieved by reacting this compound with an excess of an alkoxide under appropriate conditions. The reaction proceeds in a stepwise manner, where each substitution of a chlorine atom with an alkoxy group slightly deactivates the ring towards further substitution due to the electron-donating nature of the alkoxy group. However, by using a strong nucleophile like an alkoxide and elevated temperatures, multiple substitutions can be enforced.

For example, reacting this compound with a large excess of sodium methoxide in a suitable solvent like methanol (B129727) or DMF at reflux would be expected to produce a range of methoxy-substituted chloroquinoxalines, potentially leading to the fully substituted hexa(methoxy)quinoxaline. The degree of substitution can be controlled by modulating the stoichiometry of the alkoxide, the reaction temperature, and the reaction time.

| Nucleophile | Reagent Example | Product Type |

| Fluoride | Potassium Fluoride (KF) yellowriverchem.com | Fluoroquinoxaline |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinyl-quinoxaline |

| Hydroxide | Sodium Hydroxide (NaOH) saskoer.ca | Hydroxy-quinoxaline (Quinoxalinol) |

| Alkoxide | Sodium Methoxide (NaOCH₃) pressbooks.pub | Methoxy-quinoxaline |

Redox Chemistry and Oxidation of Substituted Quinoxaline Intermediates

Redox reactions, which involve the transfer of electrons, are fundamental to the chemical reactivity of quinoxaline derivatives. eschemistry.orgalloprof.qc.casavemyexams.com In these processes, one species is oxidized (loses electrons), and another is reduced (gains electrons). The tendency of a compound to accept or donate electrons is quantified by its redox potential. alloprof.qc.ca

The oxidation of substituted quinoxaline intermediates can lead to the formation of various valuable compounds. For instance, quinoxalines can be oxidized to quinoxaline 1,4-dioxides. A notable method developed by M. Carmeli and S. Rozen utilizes a complex of hypofluorous acid with acetonitrile (B52724) to achieve quantitative yields of quinoxaline 1,4-dioxides, even for derivatives with electron-withdrawing or sterically hindering substituents. mdpi.com This highlights the robustness of certain oxidation methods in overcoming electronic and steric limitations.

The oxidation of dihydroquinoxalinones to quinoxalines is another significant transformation. researchgate.net Manganese(III) acetate (B1210297) has been effectively used as an oxidizing agent for such conversions. researchgate.net The reaction mechanism often involves the initial formation of a dihydroquinoxaline intermediate, which is then oxidized to the aromatic quinoxaline system. chim.it Air oxidation is also a feasible method in some syntheses, showcasing a greener approach. chim.it

Recent research has also explored light-mediated methods for the synthesis of quinoxaline derivatives, which can involve oxidative processes. nih.govacs.org For example, a visible-light-mediated synthesis of 2,3-diaryl-substituted quinoxalines was found to proceed through an oxidative 1,2-aryl migration. nih.govacs.org These advanced methods demonstrate the ongoing development in the controlled oxidation of quinoxaline-based structures. rsc.orgresearchgate.net

Hydrolytic Transformations of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic transformation of halogenated quinoxalines can lead to the substitution of halogen atoms with hydroxyl groups, significantly altering the compound's structure and properties.

A key hydrolytic transformation of this compound and its derivatives is the formation of quinoxalinedione (B3055175) ring systems. Quinoxalinediones are characterized by a quinoxaline core with two ketone groups. wikipedia.org These structures can be synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. wikipedia.orgresearchgate.net For instance, quinoxaline-2,3-dione can be produced from the condensation of o-phenylenediamine (B120857) with diethyl oxalate. organic-chemistry.org

While direct hydrolysis of this compound to a quinoxalinedione is a plausible pathway, the reactivity of the chlorine atoms allows for stepwise substitution. The hydrolysis of related chloro-quinoxalines has been studied, and the conditions can be controlled to favor the formation of specific products. For example, the hydrolysis of 2-chloroquinoxaline (B48734) can yield quinoxalin-2-one. sapub.org Further hydrolysis under appropriate conditions could lead to the corresponding dione.

The formation of quinoxalinediones is not limited to hydrolysis. Oxidation of quinoxalin-2(1H)-ones provides a route to quinoxalinediones. organic-chemistry.org Visible-light-promoted oxidation using a heterogeneous photocatalyst like graphitic carbon nitride (g-C3N4) has been shown to be an effective and recyclable method for this transformation. organic-chemistry.org

Table 1: Examples of Quinoxalinedione Synthesis Methods

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| Dimethyloxalate and o-phenylenediamine | Condensation | Quinoxalinedione | wikipedia.org |

| o-phenylenediamine and diethyl oxalate | Condensation | Quinoxaline-2,3-dione | organic-chemistry.org |

| Quinoxalin-2(1H)-ones | Visible light, g-C3N4, air | Quinoxalinediones | organic-chemistry.org |

| Quinoxalin-2(1H)-one | Visible light, Mes-Acr-MeClO4, O2 | Quinoxaline-2,3-diones | organic-chemistry.org |

General Mechanistic Investigations of Quinoxaline Chemical Reactivity

The reactivity of the quinoxaline scaffold has been the subject of extensive research due to its presence in a wide array of functional materials and biologically active molecules. rsc.orgresearchgate.net Mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving quinoxalines and for designing novel synthetic pathways. researchgate.net

A common reaction for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.itresearchgate.net Mechanistic studies of this reaction often propose an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration to form the pyrazine (B50134) ring.

Recent mechanistic investigations have focused on more complex transformations. For example, detailed experimental and computational studies have elucidated the mechanism of a 1,2-aryl migration in the visible-light-mediated synthesis of quinoxaline derivatives. nih.govacs.org This research revealed a novel pathway for the interconversion of quinoxaline products. acs.org

Furthermore, the mechanism of catalyst action in quinoxaline synthesis is an active area of investigation. Catalysts ranging from metal nanoparticles to Brønsted or Lewis acids are employed to facilitate the condensation reaction under milder conditions and with higher efficiency. researchgate.netsapub.org Mechanistic studies help in optimizing these catalytic systems. For instance, a novel mechanism, distinct from the previously assumed glyoxal (B1671930) pathway, was proposed for a cobalt-catalyzed annulation of terminal alkynes and o-phenylenediamines. researchgate.net

Table 2: Investigated Reaction Mechanisms in Quinoxaline Chemistry

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Reference |

| Visible-Light-Mediated Synthesis | Oxidative 1,2-aryl migration | Experimental and computational studies | nih.govacs.org |

| Cobalt-Catalyzed Annulation | Novel mechanism (not glyoxal-based) | Detailed mechanistic studies | researchgate.net |

| Condensation of o-phenylenediamine and α-haloketones | Nucleophilic substitution, intramolecular condensation, air oxidation | Postulated reaction pathway | chim.it |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like hexachloroquinoxaline, both ¹³C and ¹⁵N NMR would be particularly informative.

Elucidation of Substituent Positions and Molecular Framework

In principle, the ¹³C NMR spectrum of this compound would provide direct evidence of its carbon framework. Due to the molecule's symmetry, a specific number of unique carbon signals would be expected. The chemical shifts of these signals would be significantly influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring system. While specific data for this compound is not available, studies on other quinoxaline derivatives demonstrate that the chemical shifts of carbon atoms are sensitive to the nature and position of substituents. tandfonline.comacademicjournals.org

¹⁵N NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of the nitrogen nuclei are highly sensitive to the electronic structure of the heterocyclic ring. rsc.org For this compound, the two nitrogen atoms are in equivalent environments and would be expected to produce a single resonance.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. researchgate.net For this compound, with a molecular formula of C₈Cl₆N₂, the calculated molecular weight is approximately 336.82 g/mol . molcore.com

An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of this peak, which would be characteristic for a molecule containing six chlorine atoms, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the sequential loss of chlorine atoms or the cleavage of the quinoxaline ring system, providing further structural confirmation. Studies on other chlorinated and fused nitrogen-containing ring systems show characteristic fragmentation pathways, including cross-ring cleavages and the loss of substituents. core.ac.ukissn.org

Electronic Absorption and Emission Spectroscopy for Photochemical Studies

UV-Visible absorption and emission (fluorescence or phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and are fundamental to understanding its photochemical behavior. libretexts.orgup.ac.zaelte.hu Quinoxaline and its derivatives typically exhibit characteristic π → π* and n → π* transitions. beilstein-journals.org

For this compound, the extensive chlorination is expected to cause a shift in the absorption maxima (λ_max) compared to the parent quinoxaline molecule. The absorption spectrum would likely show intense bands in the UV region. beilstein-journals.orgnasa.gov Photochemical studies on related polychlorinated N-heterocycles indicate that such compounds can undergo various photochemical reactions. researchgate.netstanford.educore.ac.uk

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are employed to study the dynamics of excited states on very short timescales (femtoseconds to milliseconds). hawaii.eduarxiv.org These methods allow for the observation and characterization of transient species like excited singlet and triplet states, which are crucial in photochemical reactions. nih.govnih.gov

While no specific time-resolved spectroscopic data for this compound has been found, studies on related iridium(III) complexes with substituted quinoxaline ligands have utilized these techniques to investigate their long-wavelength absorption and emission properties, which are influenced by metal-to-ligand charge transfers and quinoxaline-centered transitions. beilstein-journals.orgwikipedia.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The C=N stretching vibrations of the pyrazine (B50134) ring and the C-C stretching vibrations of the aromatic system would be expected in the fingerprint region of the spectrum. molcore.comresearchgate.netpharmainfosource.com The C-Cl stretching vibrations would also give rise to characteristic bands. Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to assign the observed vibrational modes. ambeed.comepa.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org A single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not publicly available, a synthesis of the compound has been reported. core.ac.ukresearchgate.net Typically, the synthesis of a novel crystalline compound is followed by its characterization by X-ray diffraction. The resulting data would provide invaluable insight into the planarity of the quinoxaline ring system and the packing of the molecules in the crystal lattice.

Density Functional Theory (DFT) in Mechanistic Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules to determine their properties. nih.govlibretexts.org It has proven to be a valuable tool for analyzing reaction mechanisms, offering insights into the energetics and structural changes that occur during a chemical transformation. rsc.orgosti.gov

A key application of DFT in studying chemical reactions is the calculation of reaction energy profiles, which map the energy of the system as it progresses from reactants to products. researchgate.netresearchgate.net This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. faccts.dejoaquinbarroso.com The accuracy of these calculations is crucial for understanding reaction feasibility and rates. nih.gov

Finding a transition state can be a challenging computational task. joaquinbarroso.com Methods like the synchronous transit-guided quasi-Newton (STQN) method (often implemented with keywords like opt=qst2 or qst3 in software packages) or methods that optimize to a first-order saddle point (opt=ts) are commonly employed. joaquinbarroso.comresearchgate.net The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.comresearchgate.net

For complex reactions, such as those involving multiple steps, DFT can elucidate the entire potential energy surface, identifying intermediates and the rate-determining step. rsc.orgosti.gov The choice of the functional and basis set is critical for obtaining accurate results. nih.gov While many functionals exist, hybrid functionals that mix DFT exchange with Hartree-Fock exchange often provide a good balance of accuracy and computational cost for reaction barrier calculations. nih.gov For more complex systems or when higher accuracy is needed, methods like DLPNO-CCSD(T) can be used to refine the electronic energy. osti.gov

Table 1: Representative DFT Functionals and Basis Sets for Reaction Energetics

| Functional | Type | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31G(d) | General purpose, good for geometries and frequencies. mdpi.com |

| ωB97X-D | Range-separated Hybrid with dispersion | def2-TZVP | Good for non-covalent interactions and reaction barriers. osti.gov |

| M06-2X | Hybrid Meta-GGA | cc-pVTZ | Broad applicability, including thermochemistry and kinetics. mdpi.com |

This table is for illustrative purposes and the optimal choice depends on the specific system and property of interest.

This compound is a polyhalogenated aromatic compound, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions. mdpi.commasterorganicchemistry.com A key question in these reactions is regioselectivity: which of the chlorine atoms will be preferentially replaced by a nucleophile? Computational modeling, particularly with DFT, offers powerful insights into predicting and explaining this selectivity. mdpi.comnih.gov

The regioselectivity of SNAr reactions is often governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. masterorganicchemistry.com DFT calculations can be used to determine the relative energies of the different possible Meisenheimer intermediates, with the most stable intermediate corresponding to the major reaction pathway. diva-portal.orgnih.gov

Another approach involves analyzing the electronic properties of the this compound molecule in its ground state. nih.gov The site most susceptible to nucleophilic attack is often the carbon atom with the most positive partial charge or the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com DFT can accurately calculate these properties. For instance, in 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon at position 4 has a larger LUMO coefficient, correctly predicting it as the site of nucleophilic attack. mdpi.com

In some cases, particularly with certain leaving groups like chloride, the reaction may proceed through a concerted mechanism without a stable intermediate. nih.gov DFT can also model these concerted pathways and predict their activation energies, providing a comprehensive understanding of the factors controlling regioselectivity. nih.gov

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution

| Factor | Description | Computational Approach |

|---|---|---|

| Electronic Effects | The electron-withdrawing or -donating nature of substituents on the aromatic ring. numberanalytics.com | Calculation of electrostatic potential (ESP) maps and atomic charges. nih.gov |

| Steric Effects | The spatial arrangement of atoms that may hinder the approach of the nucleophile. numberanalytics.com | Geometry optimization and analysis of steric hindrance around reactive sites. |

| Intermediate Stability | The relative stability of the possible Meisenheimer complexes. masterorganicchemistry.com | Calculation of the energies of all possible intermediates. diva-portal.org |

| LUMO Distribution | The distribution of the Lowest Unoccupied Molecular Orbital, which indicates the most electrophilic sites. mdpi.com | Visualization and analysis of the LUMO. mdpi.com |

Quantum Chemical Approaches to Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a wealth of information about the electronic structure of molecules, which is fundamental to understanding their reactivity. sciencepublishinggroup.comsciencepublishinggroup.com For this compound and its derivatives, these calculations can elucidate properties that govern their chemical behavior. lew.ro

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlew.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. lew.roresearchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated: lew.ro

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

These descriptors, often calculated using DFT, provide a quantitative basis for comparing the reactivity of different quinoxaline derivatives. lew.roscirp.org For example, studies on quinoxaline derivatives as corrosion inhibitors have used these parameters to correlate molecular structure with inhibition efficiency. lew.ro

Note: These values are for illustrative purposes only.

Predictive Modeling for Novel Quinoxaline Derivatives

Computational chemistry is not only for explaining observed phenomena but also for predicting the properties of yet-to-be-synthesized molecules. researchgate.netschrodinger.com This predictive power is particularly valuable in drug discovery and materials science for designing novel quinoxaline derivatives with specific activities. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. researchgate.netdinus.ac.id These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.net The "structure" is represented by a set of calculated molecular descriptors, which can include the quantum chemical descriptors discussed earlier, as well as constitutional, topological, and geometrical descriptors. codessa-pro.com

The process typically involves:

Building a dataset: A series of quinoxaline derivatives with known experimental data (e.g., inhibitory activity, corrosion efficiency) is compiled. researchgate.nettandfonline.com

Calculating descriptors: A wide range of molecular descriptors is calculated for each compound in the dataset using computational methods. researchgate.nettandfonline.com

Developing a model: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Random Forest) are used to create a model that correlates the descriptors with the observed activity. researchgate.netdinus.ac.id

Validating the model: The predictive power of the model is tested on an external set of compounds not used in the model development. researchgate.net

Designing new compounds: The validated model is then used to predict the activity of new, computationally designed quinoxaline derivatives, allowing for the in silico screening of large virtual libraries to identify promising candidates for synthesis. researchgate.nettandfonline.com

These predictive models can significantly accelerate the discovery process by focusing experimental efforts on the most promising compounds. schrodinger.comnih.gov For example, QSAR models have been successfully used to design new quinoxaline-based corrosion inhibitors and to predict the anticancer activity of novel derivatives. researchgate.netnih.gov

Conclusion

Hexachloroquinoxaline is a pivotal compound in the field of perhalogenated heteroaromatic chemistry. Its synthesis, while requiring specific conditions, provides a versatile platform for the creation of a multitude of new molecules and materials. The high reactivity of its carbon-chlorine bonds towards nucleophilic substitution, coupled with its rigid core, makes it an ideal building block for high-performance polymers and a key intermediate for other functionalized quinoxalines. Future research into the specific reaction pathways and applications of this compound will undoubtedly continue to unlock its full potential in advancing chemical synthesis and materials science.

Advanced Applications in Materials Science and Chemical Synthesis

Hexachloroquinoxaline as a Versatile Synthetic Intermediate

The high degree of chlorination in this compound makes it an excellent electrophile, susceptible to a range of nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate, allowing for the systematic replacement of chlorine atoms with various functional groups. The electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, compounded by the inductive effect of the chlorine atoms, activates the entire aromatic system towards nucleophilic attack.

The substitution reactions on this compound can be controlled to achieve selective replacement of one or more chlorine atoms, leading to a wide spectrum of partially or fully substituted quinoxaline (B1680401) derivatives. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functionalities.

| Nucleophile | Product Type | Potential Applications |

| Amines (R-NH₂) | Amino-substituted quinoxalines | Pharmaceuticals, Dyes, Ligands |

| Alkoxides (R-O⁻) | Alkoxy-substituted quinoxalines | Organic electronics, Luminescent materials |

| Thiolates (R-S⁻) | Thioether-substituted quinoxalines | Materials science, Self-assembly |

This controlled reactivity allows chemists to tailor the electronic and steric properties of the resulting quinoxaline derivatives for specific applications. The stepwise substitution provides a powerful tool for building complex molecular architectures from a readily available starting material.

Precursor for Perfluoroquinoxaline Derivatives in Materials Contexts

This compound serves as a crucial precursor for the synthesis of perfluoroquinoxaline derivatives, which are highly sought after in materials science due to their exceptional thermal stability, chemical resistance, and unique electronic properties. The transformation from hexachloro- to perfluoroquinoxaline is typically achieved through a halogen exchange (HALEX) reaction.

In this process, the chlorine atoms on the quinoxaline core are replaced with fluorine atoms, most commonly using a fluoride (B91410) salt such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.

Reaction Scheme:

C₈Cl₆N₂ + 6 KF → C₈F₆N₂ + 6 KCl

The resulting perfluoroquinoxaline is a key monomer in the synthesis of high-performance polymers, such as poly(perfluoroalkylene arylene ether)s. These fluorinated polymers exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures, making them ideal for applications in microelectronics and aerospace industries.

| Property | Significance in Materials Science |

| High Thermal Stability | Withstands high processing and operating temperatures. |

| Chemical Resistance | Resists degradation from solvents and corrosive chemicals. |

| Low Dielectric Constant | Reduces signal delay and cross-talk in microelectronic devices. |

| Hydrophobicity | Prevents moisture absorption, ensuring stable performance. |

Role in the Synthesis of Electron-Deficient N-Heteroacenes for Organic Electronics

The electron-deficient nature of the quinoxaline core, amplified by the presence of chlorine atoms, makes this compound an ideal starting material for the synthesis of electron-deficient N-heteroacenes. These extended, nitrogen-containing polycyclic aromatic hydrocarbons are of significant interest for applications in organic electronics, particularly as n-type semiconductors in organic field-effect transistors (OFETs). nih.govrsc.orgnih.gov

The synthesis of these N-heteroacenes often involves the reaction of this compound with aromatic diamines through nucleophilic aromatic substitution reactions. This approach allows for the construction of larger, conjugated systems with tailored electronic properties. The incorporation of the electron-withdrawing quinoxaline units into the acene backbone lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), facilitating electron injection and transport.

The performance of OFETs based on these materials is highly dependent on the molecular structure and solid-state packing of the N-heteroacenes. The ability to systematically modify the structure starting from this compound provides a powerful handle for tuning these properties and optimizing device performance.

Exploration of Coordination Chemistry Potential of Quinoxaline-Based Ligands

The substitution of the chlorine atoms in this compound with coordinating functionalities, such as amino, pyridyl, or carboxyl groups, opens up a vast landscape for the design of novel quinoxaline-based ligands for coordination chemistry. These ligands can chelate to metal ions through the nitrogen atoms of the quinoxaline ring and the appended functional groups, forming stable metal complexes.

The electronic properties of these ligands can be finely tuned by varying the number and nature of the substituents on the quinoxaline core. This allows for the systematic modification of the ligand field strength and the redox properties of the resulting metal complexes.

Quinoxaline-based ligands derived from this compound have the potential to be utilized in the construction of:

Metal-Organic Frameworks (MOFs): The rigid and planar nature of the quinoxaline core can lead to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.

Coordination Polymers: These materials can exhibit interesting magnetic, optical, and electronic properties.

Homogeneous Catalysts: The metal complexes can be designed to catalyze a variety of organic transformations.

The exploration of the coordination chemistry of these ligands is an active area of research, with the potential to yield new materials and catalysts with unique and valuable properties.

Q & A

Q. What are the standard synthetic routes for hexachloroquinoxaline, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via chlorination of quinoxaline derivatives under controlled conditions. Key parameters include temperature (e.g., 80–120°C), chlorinating agents (e.g., Cl₂, SOCl₂), and catalysts (e.g., FeCl₃). Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproducts like tetrachloro-1,4-dihydro-2,3-quinoxalinedione, a hydrolysis product . Reproducibility hinges on documenting stoichiometry, solvent purity, and inert atmosphere conditions, as outlined in experimental protocols for heterocyclic compounds .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity is assessed via gas chromatography (GC) or HPLC with UV detection, calibrated against certified reference standards. For trace impurities, X-ray crystallography may resolve stereochemical ambiguities . Ensure all spectra include baseline corrections and integration ratios, as per guidelines for reporting new compounds .

Q. How should researchers design toxicity screening assays for this compound in preclinical models?

Follow NIH guidelines for preclinical studies, including dose-ranging experiments in rodent models (oral, dermal, or inhalation routes) and in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells). Use OECD protocols for acute toxicity (e.g., LD₅₀) and subchronic exposure (28-day studies). Document endpoints like histopathology, serum biomarkers, and organ weight changes, referencing systematic frameworks in toxicological profiles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in environmental persistence data for this compound?

Discrepancies in half-life (e.g., soil vs. aquatic systems) require controlled mesocosm studies to isolate variables like pH, microbial activity, and UV exposure. Use isotopically labeled this compound (¹⁴C or ³⁶Cl) to track degradation pathways via LC-MS/MS. Cross-validate findings with computational models (e.g., QSAR) to predict hydrolysis kinetics under varying conditions .

Q. How can researchers address variability in reported cytotoxic mechanisms of this compound across cell lines?

Conduct comparative transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify cell-specific pathways (e.g., oxidative stress vs. DNA alkylation). Use isogenic cell lines to control for genetic background. Statistical analysis (ANOVA, Tukey’s HSD) must account for batch effects and normalization methods, as per NIH reporting standards .

Q. What methodologies ensure robust meta-analysis of this compound’s ecological impact across heterogeneous datasets?

Apply PRISMA guidelines for systematic reviews, including inclusion/exclusion criteria (e.g., species, exposure routes) from Table C-1 . Use random-effects models to aggregate data from observational and controlled studies. Sensitivity analyses should address publication bias via funnel plots and Egger’s regression .

Q. How should kinetic studies be structured to elucidate this compound’s metabolic fate in mammalian systems?

Employ radiolabeled compounds in hepatocyte microsomal assays to identify phase I/II metabolites (e.g., hydroxylation, glutathione conjugation). Time-course sampling paired with LC-HRMS enables kinetic parameter calculation (Vₘₐₓ, Kₘ). Validate findings with in vivo biliary excretion studies in cannulated rodents, adhering to ISO 8601 date formatting and GCP principles for data traceability .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. For mechanistic disagreements, apply Hill criteria for causality (e.g., temporality, biological gradient) .

- Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials with DOI-linked repositories. Follow Beilstein Journal guidelines for experimental detail thresholds .

- Ethical Reporting : Disclose conflicts of interest and validate animal study compliance with ARRIVE 2.0 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.